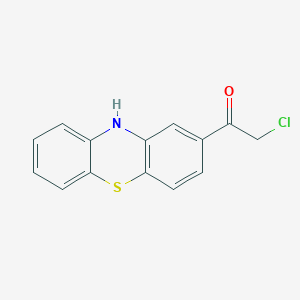

2-Chloroacetylphenothiazine

Description

Significance of the Phenothiazine (B1677639) Core in Bioactive Molecules and Medicinal Chemistry Research

The phenothiazine framework is a tricyclic system where two benzene (B151609) rings are fused to a central thiazine (B8601807) ring. igi-global.comresearchgate.net This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. researchgate.netresearchgate.net The versatility of the phenothiazine nucleus allows for the introduction of various substituents, which can significantly alter the pharmacological profile of the resulting derivatives. igi-global.com

Phenothiazine derivatives have a rich history in drug discovery, with early examples including antimalarial agents and antibiotics. igi-global.com The discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized the field of psychiatry and stands as a landmark achievement in medicinal chemistry. igi-global.com Beyond their initial use in neuroleptic therapies, these compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antiparasitic properties. researchgate.netnih.gov

The biological activity of phenothiazine derivatives is often attributed to several key features:

Electron-donating properties: The sulfur atom in the thiazine ring contributes to the molecule's ability to interact with electron-deficient biological targets like receptors and enzymes. igi-global.com

Intercalation: The planar, multi-ring system can insert itself between the base pairs of DNA (intercalation), a mechanism implicated in its anticancer effects. nih.gov

The ability to strategically modify the phenothiazine core—for instance, by adding alkyl or aryl groups to increase lipophilicity or introducing specific functional groups to enhance receptor binding—makes it a highly attractive scaffold for developing new therapeutic agents. igi-global.com This adaptability has fueled ongoing research into novel phenothiazine-based compounds with improved efficacy and selectivity. researchgate.net

Overview of Acylphenothiazine Derivatives as Promising Chemotherapeutic Objects

Acylphenothiazine derivatives, a subclass of phenothiazines, have emerged as particularly promising candidates for chemotherapeutic applications. researchgate.net These compounds are characterized by the attachment of an acyl group to the nitrogen atom of the phenothiazine ring. This structural modification has been shown to yield compounds with a diverse range of pharmacological activities. researchgate.net

Notable examples of N-acylphenothiazine drugs include Fluoroacyzine, Etmozin, and Nonachlazine, highlighting the therapeutic potential of this chemical class. researchgate.net Research has demonstrated that acylphenothiazine derivatives possess significant biological properties, including:

Anticancer activity: Certain chalcone-based phenothiazine derivatives have shown promising results against human cancer cell lines. researchgate.netmdpi.com The anticancer mechanism is thought to be related to the stability of the radical cation formed, which can interfere with cellular processes. mdpi.com

Antimicrobial effects: Various acylphenothiazine derivatives have been synthesized and screened for their activity against different bacterial strains. researchgate.net

Enzyme inhibition: Some derivatives have been found to inhibit enzymes like farnesyltransferase, a target in cancer therapy. researchgate.net

The introduction of an acyl group can influence the molecule's electronic properties and steric hindrance, thereby modulating its interaction with biological targets. The radical nature of the acyl moiety is hypothesized to contribute significantly to the biological potential of these compounds. researchgate.net The ongoing synthesis and evaluation of new acylphenothiazine derivatives continue to be an active area of research in medicinal and bioorganic chemistry. researchgate.net

Research Rationale for Investigating Chloroacetylphenothiazine Scaffolds within Medicinal Chemistry

The investigation of chloroacetylphenothiazine scaffolds in medicinal chemistry is driven by the potential to create novel therapeutic agents with enhanced or unique biological activities. The chloroacetyl group is a reactive moiety that can serve as a key building block for further chemical modifications. researchgate.netnih.gov

The rationale for focusing on this particular scaffold includes:

Synthetic Versatility: The chlorine atom in the acetyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward synthesis of a wide array of derivatives by reacting 10-chloroacetyl-2-chlorophenothiazine with various nucleophiles, such as heterocyclic and aromatic potassium mercaptides. researchgate.netnih.gov This synthetic accessibility enables the creation of diverse chemical libraries for biological screening.

Introduction of Novel Pharmacophores: The chloroacetyl group acts as a linker to introduce other pharmacologically active moieties, such as thiazole (B1198619), pyrazole, or benzofuran (B130515) rings, to the phenothiazine core. nih.govnih.gov This molecular hybridization approach aims to combine the therapeutic properties of different scaffolds to produce compounds with improved efficacy or a broader spectrum of activity. mdpi.com

By exploring the chemistry of chloroacetylphenothiazine, researchers aim to develop new derivatives that can be evaluated for a range of therapeutic applications, including as antibacterial and anticancer agents. researchgate.netnih.gov The systematic study of these scaffolds contributes to the broader understanding of structure-activity relationships within the phenothiazine class of compounds.

Structure

3D Structure

Properties

CAS No. |

5325-15-5 |

|---|---|

Molecular Formula |

C14H10ClNOS |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

2-chloro-1-(10H-phenothiazin-2-yl)ethanone |

InChI |

InChI=1S/C14H10ClNOS/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2 |

InChI Key |

YERQIOHZAIKQJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)CCl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies Utilizing Chloroacetylphenothiazine Scaffolds

Reactions of 2-Chloroacetylphenothiazine as a Key Synthetic Intermediate

This compound is a valuable synthon, primarily utilized for modifications involving the chloroacetyl moiety. The electrophilic carbon of the acetyl group and the reactive chloro-substituent are key sites for synthetic manipulation.

The carbonyl function within the 2-chloroacetyl group is susceptible to reduction by powerful reducing agents. A notable example is the reaction of this compound with lithium aluminum hydride (LiAlH₄) in dry ether. researchgate.net This reaction selectively reduces the ketone to a secondary alcohol, yielding 2-chloro-1-(10H-phenothiazin-2-yl)ethanol. researchgate.net This transformation provides a route to chiral phenothiazine (B1677639) derivatives and introduces a hydroxyl group that can be used for further functionalization.

The chlorine atom of the 2-chloroacetyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. Research has shown that 2-chloroacetylphenothiazines can react with various nucleophiles, including phenols and the salts of some acids. nih.gov These reactions, conducted under a range of conditions, result in the formation of 2-substituted acetylphenothiazines where the chlorine atom is displaced by an aryloxy or acyloxy group, respectively. nih.gov This pathway allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of derivatives accessible from the this compound scaffold.

Derivatization from N-Chloroacetylphenothiazine (10-Chloroacetylphenothiazine)

N-Chloroacetylphenothiazine, also known as 10-chloroacetylphenothiazine, is a key intermediate for introducing substituents at the nitrogen atom of the phenothiazine tricycle. The reactivity of the N-acyl group is central to numerous derivatization strategies.

A common strategy for derivatizing N-chloroacetylphenothiazine involves nucleophilic displacement of the chloride by various imides. This reaction typically proceeds by treating N-chloroacetylphenothiazine with an imide, such as phthalimide (B116566) or succinimide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netijrap.net The presence of a base, for example, anhydrous potassium carbonate, can facilitate the reaction. researchgate.net This synthesis yields N-acylphenothiazines bearing an imide moiety, which are of interest for their diverse biological activities. researchgate.net

Table 1: Synthesis of Imide-Substituted Phenothiazines

| Reactant (Imide) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Phthalimide | DMSO | Stirred at room temperature | N-(Phthalimidoacetyl)phenothiazine | ijrap.net |

| Succinimide | DMSO | In the presence of anhydrous K₂CO₃ | N-(Succinimidoacetyl)phenothiazine | researchgate.net |

| Maleimide | DMSO | In the presence of anhydrous K₂CO₃ | N-(Maleimidoacetyl)phenothiazine | researchgate.net |

The chloroacetyl group at the 10-position can be readily converted into a hydrazino group. The synthesis is achieved by treating N-chloroacetylphenothiazine with hydrazine (B178648) hydrate. researchgate.net This reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion, leading to the formation of 10-(hydrazinoacetyl)phenothiazine. researchgate.net This hydrazide derivative is a crucial intermediate for constructing more complex heterocyclic systems. researchgate.net

The derivatives of chloroacetylphenothiazine are valuable precursors for synthesizing fused heterocyclic systems. For instance, the hydrazide obtained from N-chloroacetylphenothiazine can be further reacted with phenyl isothiocyanate to produce a thiosemicarbazide (B42300) derivative. researchgate.net This intermediate can then undergo intramolecular cyclization to form N¹⁰-(4-phenyl-1,2,4-triazine-3-thiol)phenothiazine, a complex heterocyclic compound. researchgate.net

Separately, this compound has been utilized in cyclocondensation reactions to form thiazole (B1198619) rings. researchgate.net Its reaction with reagents like thiosemicarbazide can lead to the formation of thiazole moieties attached to the phenothiazine core at the 2-position. researchgate.net These cyclocondensation reactions are fundamental in building diverse heterocyclic structures onto the phenothiazine scaffold.

Mentioned Compounds

Coupling Reactions with Aryl Amines to Form Phenothiazine-Amine Conjugates

The reaction of this compound with aryl amines is a direct method for forging a new carbon-nitrogen bond, leading to the formation of phenothiazine-amine conjugates. This transformation typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic methylene (B1212753) carbon of the chloroacetyl group, displacing the chloride ion.

In one synthetic approach, this compound is treated with various aryl amines in a suitable solvent such as ethanol. The addition of sodium iodide can be employed to facilitate the reaction, likely through the in situ formation of the more reactive iodoacetyl intermediate. The reaction mixture is heated under reflux to drive the substitution to completion. nih.gov This method allows for the introduction of a wide range of substituted aryl amine moieties onto the phenothiazine scaffold, yielding novel N-arylacetamidophenothiazine derivatives. nih.gov The general scheme for this reaction involves the combination of the chloroacetylphenothiazine intermediate with the desired aryl amine, leading to the final conjugate product. nih.gov

Table 1: Examples of Aryl Amines Used in Coupling Reactions

| Aryl Amine Reactant | Resulting Conjugate Structure |

| Aniline | 2-(phenylamino)acetylphenothiazine |

| p-Toluidine | 2-(p-tolylamino)acetylphenothiazine |

| p-Anisidine | 2-(p-methoxyphenylamino)acetylphenothiazine |

| p-Chloroaniline | 2-(p-chlorophenylamino)acetylphenothiazine |

These reactions are significant for their ability to link the photochemically and electronically active phenothiazine core with other functional groups, enabling the exploration of new molecular architectures.

Synthesis of Thiocarbamoylthioacetylphenothiazine Derivatives

The synthesis of dithiocarbamate (B8719985) derivatives from this compound introduces a sulfur-rich functional group, leading to compounds with distinct chemical properties. The general synthesis of dithiocarbamates involves a one-pot, three-component reaction of an amine, carbon disulfide, and an alkylating agent. organic-chemistry.orgnih.gov In this context, this compound serves as the alkylating agent.

The process begins with the formation of a dithiocarbamate salt from the reaction of a secondary amine (such as dibutylamine) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). asianpubs.org This salt is then reacted with this compound. The nucleophilic sulfur of the dithiocarbamate anion attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming the S-alkylated dithiocarbamate product, specifically a thiocarbamoylthioacetylphenothiazine derivative. Molecular hybridization strategies have been applied to link phenothiazine and dithiocarbamate scaffolds, aiming to create compounds with unique characteristics. mdpi.com

Table 2: Reagents for Thiocarbamoylthioacetylphenothiazine Synthesis

| Amine | Base | Alkylating Agent | Product Type |

| Dialkylamines (e.g., Dibutylamine) | Sodium Hydroxide | This compound | N,N-Dialkylthiocarbamoylthioacetylphenothiazine |

| Cyclic Amines (e.g., Piperidine) | Potassium Carbonate | This compound | N-Cyclic-thiocarbamoylthioacetylphenothiazine |

This synthetic route is highly efficient and atom-economical for producing these sulfur-containing phenothiazine derivatives. organic-chemistry.org

Utilization as an Intermediate in the Synthesis of Polyfunctional Heterocyclic Compounds

This compound is a valuable synthon for constructing more complex, polyfunctional heterocyclic systems. researchgate.netresearchgate.net Its reactive chloroacetyl moiety can participate in cyclocondensation reactions with various nucleophilic reagents to form new heterocyclic rings attached to the phenothiazine core.

A prominent example is the Hantzsch thiazole synthesis. In this reaction, this compound is condensed with thioamides or thioureas. chimia.chresearchgate.net The reaction proceeds by the thioamide sulfur attacking the α-carbon of the chloroacetyl group, followed by intramolecular cyclization and dehydration to yield a 2-(thiazol-4-yl)phenothiazine derivative. researchgate.netchimia.ch This method provides a direct route to phenothiazine-thiazole hybrid molecules.

Furthermore, this compound can be converted into other reactive intermediates, such as methyl phenothiazine-2-glyoxylate or phenothiazine-2-glyoxaldehyde, through oxidation with reagents like selenium dioxide or dimethyl sulfoxide (DMSO). chimia.chresearchgate.net These keto-ester and keto-aldehyde intermediates can then be used in subsequent reactions to build a variety of heterocyclic structures, including pyrazoles, isoxazoles, and pyrimidines, demonstrating the versatility of the initial chloroacetylphenothiazine scaffold. researchgate.netnih.gov

Formation of Farnesyltransferase Inhibitor Precursors

The phenothiazine scaffold has been identified as a promising base structure for the development of farnesyltransferase (FTase) inhibitors, which are a class of compounds investigated for their potential therapeutic applications. nih.govnih.gov The synthesis of these inhibitors often involves the derivatization of the phenothiazine core to introduce functionalities that can interact with the enzyme's active site.

Starting from a phenothiazine derivative, which can be obtained through transformations of this compound, synthetic routes have been developed to introduce moieties like 1,2,3-triazoles. nih.gov For instance, the chloroacetyl group can be converted to an azide (B81097) or an alkyne, which can then undergo a "click" chemistry reaction (Huisgen cycloaddition) to form the triazole ring. These reactions demonstrate that combining the phenothiazine and 1,2,3-triazole motifs can lead to new scaffolds for farnesyltransferase inhibitors. nih.gov The resulting compounds serve as precursors that can be further modified to optimize their inhibitory activity.

Exploration of Other Novel Phenothiazine Analogues and Related Structures

The reactivity of this compound extends beyond the previously mentioned transformations, allowing for the synthesis of a broad range of novel analogues. The chloroacetyl group can be reacted with various nucleophiles to introduce diverse functional groups and build complex molecular architectures.

One area of exploration involves the synthesis of chalcone-based phenothiazine derivatives. In this multi-step synthesis, the phenothiazine nitrogen is first N-alkylated, and the resulting 2-acetylphenothiazine derivative undergoes a Claisen-Schmidt condensation with various aryl aldehydes to produce the corresponding chalcones. mdpi.com Although this does not directly use the chloroacetyl group, the underlying 2-acetylphenothiazine is a closely related precursor.

Another synthetic route involves reacting this compound with different alkylamines in a solvent like tetrahydrofuran (B95107) (THF). The solution of the resulting intermediate is then added to another alkylamine solution and heated under reflux to yield novel phenothiazine-10-carboxamides. nih.gov These reactions highlight how variations in the amine nucleophile and reaction conditions can be used to systematically modify the structure and explore the chemical space around the phenothiazine core. nih.govnih.gov

Methodological Advancements in Phenothiazine Derivatization for Enhanced Diversity and Potential

Advancements in synthetic methodologies have significantly broadened the scope of phenothiazine derivatization, enabling the creation of more diverse and complex molecules. jmedchem.com Modern techniques focus on improving reaction efficiency, functional group tolerance, and the ability to introduce novel structural motifs.

Classical methods like Friedel-Crafts acylation and electrophilic aromatic substitution remain fundamental for modifying the phenothiazine ring. researchgate.net However, contemporary research increasingly employs transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are used for C-N bond formation to create diarylamines, providing an alternative to classical condensation methods. nih.gov Similarly, copper-catalyzed Ullmann coupling reactions offer a mild and efficient route for synthesizing arylamino derivatives. researchgate.net

The use of phase transfer catalysis has also been applied to the N-alkylation of phenothiazine derivatives, allowing reactions to occur in heterogeneous basic media with good yields. mdpi.com Furthermore, multicomponent reactions are being developed to synthesize complex dithiocarbamate-containing structures in a single, efficient step. nih.gov These advanced methodologies, combined with computational approaches for drug design, are accelerating the discovery of new phenothiazine derivatives with tailored properties. jmedchem.com

Biological Evaluation and Structure Activity Relationship Sar Studies of Chloroacetylphenothiazine Derivatives

Investigation of Antimicrobial Activities

The antimicrobial potential of phenothiazine (B1677639) derivatives has been a significant area of research. The introduction of a chloroacetyl moiety to the phenothiazine nucleus has been explored as a strategy to modulate and enhance this activity against a variety of pathogenic microorganisms.

Phenothiazine derivatives have demonstrated notable antibacterial properties. wikipedia.org Studies have shown that modifications to the phenothiazine scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, the synthesis of novel phenothiazine derivatives has yielded compounds with promising in vitro growth inhibition activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.gov

Research into the structure-activity relationships of these compounds has revealed that the nature and position of substituents on the phenothiazine ring are crucial for their antibacterial efficacy. For example, certain N-Mannich bases of phenothiazine have shown good to strong activity, with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against S. aureus. nih.gov Molecular docking studies have further elucidated the potential binding interactions of these derivatives with bacterial proteins, suggesting that hydrogen bonding and pi interactions play a significant role in their mechanism of action. nih.gov

Table 1: Antibacterial Activity of Selected Phenothiazine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

| Phenothiazine N-Mannich base 14b | S. aureus | 3.125 | nih.gov |

| Phenothiazine N-Mannich bases 5b, 10, 11, 14a, 14c | S. aureus | 6.25 | nih.gov |

| Phenothiazine N-Mannich bases 3, 5a, 5c, 6, 12, 13, 14d, 14e | S. aureus | 12.5 | nih.gov |

The antifungal properties of phenothiazine derivatives have also been a subject of investigation. Research has demonstrated that these compounds exhibit activity against a broad spectrum of medically relevant fungi, including yeast and mold strains. acs.orgnih.gov For example, certain phenothiazine analogs have shown consistent antifungal activity against fluconazole-resistant Candida albicans, Candida auris, and Cryptococcus glabrata, as well as filamentous molds like Aspergillus fumigatus. acs.orgnih.gov

Structure-activity relationship studies have indicated that the nature of the substituent at the N-10 position of the phenothiazine ring plays a critical role in the antifungal potency. conicet.gov.ar For instance, N-acyl phenothiazine derivatives have been synthesized and evaluated, with some compounds demonstrating significant activity. conicet.gov.ar The isosteric replacement of the sulfur atom in the phenothiazine ring with an oxygen atom or the opening of the tricyclic system generally leads to a loss of antifungal activity, highlighting the importance of the phenothiazine scaffold. conicet.gov.ar

Table 2: Antifungal Activity of a Phenothiazine Analog

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| CWHM-974 | Pathogenic Yeasts | 4 - 8 | nih.gov |

Phenothiazines have emerged as a promising class of compounds in the search for new antitubercular agents. ekb.egoup.com They have shown significant in vitro activity against susceptible, polydrug-resistant, and multidrug-resistant strains of Mycobacterium tuberculosis. oup.com Thioridazine, a notable phenothiazine derivative, has been shown to be effective against M. tuberculosis in various in vitro, ex vivo, and in vivo studies. nih.govresearchgate.net

The mechanism of action of phenothiazines against M. tuberculosis is believed to involve the inhibition of type II NADH dehydrogenase, a key enzyme in the respiratory chain of the bacterium. nih.govresearchgate.net This mode of action is particularly interesting as it suggests potential efficacy against latent tuberculosis as well. nih.govresearchgate.net Time-kill studies have revealed that phenothiazines are bactericidal against M. tuberculosis. nih.govnih.gov While direct studies on 2-chloroacetylphenothiazine are not extensively covered in the search results, the established antitubercular potential of the phenothiazine scaffold provides a strong rationale for investigating such derivatives.

Table 3: Antitubercular Activity of Phenothiazine Derivatives

| Compound | Activity | Note | Reference |

| Thioridazine | Active against MDR TB | Murine model of infection | nih.gov |

| Chlorpromazine | In vitro and in vivo activity | Enhances activity of rifampicin (B610482) and streptomycin | oup.com |

Enzyme Inhibition Studies

The interaction of phenothiazine derivatives with various enzymes has been a key area of research, revealing their potential to modulate critical biological pathways.

Phenothiazine derivatives have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.govtandfonline.com This inhibitory activity is of interest for its potential therapeutic applications, particularly in the context of Alzheimer's disease. nih.govresearchgate.net

Studies have shown that phenothiazines can act as mixed or competitive inhibitors of BChE, with competitive inhibition constants (Ki) in the micromolar range. tandfonline.comnih.govtandfonline.com Quantitative structure-activity relationship (QSAR) analyses have indicated that lipophilicity, molecular volume, and electronic energies are key determinants of their inhibitory potency. tandfonline.comnih.govtandfonline.com The phenothiazine ring is thought to engage in hydrophobic and charge-transfer interactions with the enzyme's active site. tandfonline.comnih.govtandfonline.com

Some phenothiazine derivatives have shown selectivity towards BChE over AChE. researchgate.net For instance, certain synthetic N-10-carbonyl phenothiazine derivatives have been developed as potent cholinesterase ligands with minimal interaction with neurotransmitter receptors. nih.gov The type of inhibition kinetics can also be concentration-dependent, with some phenothiazines shifting from non-competitive to a "mixed" type of inhibition at higher concentrations. nih.gov

Table 4: Cholinesterase Inhibition by Phenothiazine Derivatives

| Compound Class | Enzyme | Inhibition Type | Ki Range (µM) | Reference |

| Phenothiazine derivatives | Butyrylcholinesterase | Mixed/Competitive | 0.05 to 5 | tandfonline.comnih.gov |

| Azaphenothiazine derivatives | Butyrylcholinesterase | - | IC50: 11.8-122.2 nM | researchgate.net |

| Perphenazine, Trifluoperazine | Acetylcholinesterase | Non-competitive/Mixed | - | nih.gov |

Farnesyltransferase (FTase) has been identified as a potential target for cancer therapy, and phenothiazine derivatives have been investigated as inhibitors of this enzyme. nih.gov The inhibition of FTase prevents the post-translational modification of proteins, such as Ras, which are involved in cell growth and proliferation. nih.gov

The screening of chemical libraries has led to the discovery of phenothiazine derivatives with FTase inhibitory activity in the low micromolar range. nih.gov Structure-activity relationship studies have shown that the phenothiazine skeleton plays a crucial role in human farnesyltransferase inhibition. nih.gov For instance, a 2-chlorophenothiazine (B30676) derivative showed the highest FTase inhibition in one study, with a very low IC50 value. nih.gov Docking studies have suggested that these derivatives can bind to the active site of the protein. nih.gov

The combination of a phenothiazine scaffold with other chemical moieties, such as 1,2,3-triazole, has been explored to develop new scaffolds for farnesyltransferase inhibitors. nih.gov

Other Enzyme Target Modulations

While phenothiazines are historically known for their effects on dopamine (B1211576) receptors, recent studies have identified other enzyme targets. In silico screening of a library of novel phenothiazine derivatives pointed to cholinesterases as one of the most common molecular targets. nih.gov Molecular docking studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that the most cytotoxic phenothiazine compounds interacted with the AChE protein in a manner similar to known inhibitors. nih.gov Certain highly cytotoxic phenothiazine derivatives were found to modulate cholinesterase activity in vivo in a dose-dependent fashion, significantly increasing total cholinesterase activity or ACHE mRNA levels. nih.gov This suggests that beyond their classical applications, phenothiazine derivatives can be developed as modulators of cholinergic signaling.

Antioxidant Potential Assessments

The phenothiazine nucleus is inherently a good electron donor, which contributes to the antioxidant properties observed in its derivatives. nih.gov This characteristic allows them to participate in reactions that neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous chronic diseases. researchgate.net The antioxidant activity of these compounds has been systematically evaluated through various in vitro assays.

The capacity of this compound derivatives to scavenge free radicals is a key measure of their antioxidant potential. This is commonly assessed using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). researchgate.netmdpi.comresearchgate.net In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color. semanticscholar.org

Studies on chalcone-based derivatives synthesized from 2-acetylphenothiazine have demonstrated notable DPPH radical scavenging activity, with their potential being comparable to the standard antioxidant ascorbic acid. semanticscholar.org The evaluation of various phenothiazine derivatives has confirmed significant antioxidant activity, with some compounds showing higher potency than standard antioxidants like ascorbic acid and Trolox. researchgate.neteurekaselect.com

| Compound | Description | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Chalcone (B49325) derivative 4b | (E)-1-(10-decyl-10H-phenothiazin-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | 7.14 (vs HepG-2) | semanticscholar.org |

| Chalcone derivative 4k | (E)-1-(10-decyl-10H-phenothiazin-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 7.61 (vs HepG-2) | semanticscholar.org |

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures. Phenothiazine derivatives have been shown to be effective inhibitors of this process. nih.gov A series of phenothiazines were evaluated as in vitro inhibitors of iron-dependent lipid peroxidation, a key process in oxidative stress. nih.gov

Furthermore, these compounds have demonstrated the ability to block the copper (Cu²⁺)-catalyzed oxidation of human low-density lipoprotein (LDL). nih.gov The oxidation of LDL is a critical event in the development of atherosclerosis. researchgate.net One particular derivative, 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate, was found to be more effective than the known antioxidant probucol (B1678242) in preventing LDL oxidation. nih.gov This highlights the therapeutic potential of this class of compounds in conditions associated with oxidative damage to lipids.

Anti-proliferative Activity Studies

The anti-proliferative effects of phenothiazine derivatives have been a subject of intense investigation, with many compounds showing cytotoxicity against various cancer cell lines. nih.govnih.gov The core structure of this compound allows for the synthesis of novel compounds with potential anticancer applications.

Derivatives of this compound have been screened for their in vitro cytotoxic effects against a panel of human cancer cell lines. Chalcones derived from N-alkylated 2-acetylphenothiazine showed significant activity against human breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2) cells. semanticscholar.orgresearchgate.net A broader screening of 28 novel phenothiazine derivatives against liver cancer cell lines (Hep3B and SkHep1) identified several compounds with high cytotoxic effects, in some cases greater than the parent phenothiazine molecule. nih.gov The results indicate that these derivatives are often more cytotoxic to Hep3B cells than SkHep1 cells. nih.gov

| Compound Series | Cell Line | Cancer Type | Most Active Compound (IC₅₀ in µM or µg/mL) | Reference |

|---|---|---|---|---|

| Chalcone-based phenothiazines | MCF-7 | Breast Adenocarcinoma | 4k (12 µg/mL) | semanticscholar.orgresearchgate.net |

| Chalcone-based phenothiazines | HepG-2 | Hepatocellular Carcinoma | 4b (7.14 µg/mL) | semanticscholar.orgresearchgate.net |

| Novel PTZ derivatives | Hep3B | Liver Carcinoma | Compound 1 (>5 µM) | nih.gov |

| Novel PTZ derivatives | SkHep1 | Liver Carcinoma | Compound 1 (>10 µM) | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. nih.govnih.gov

The Phenothiazine Core : The tricyclic phenothiazine nucleus is the fundamental pharmacophore responsible for the inherent electron-donating and antioxidant properties of these compounds. nih.gov Its planar, butterfly-like conformation allows it to interact with various biological targets.

Substitution at the N-10 Position : The substituent on the nitrogen atom of the central thiazine (B8601807) ring is a critical determinant of activity. Studies on N-haloacetyl phenothiazines found that compounds bearing a chlorine or bromine atom on the N-acetyl group were the most promising for biological activity. researchgate.net Conversely, simple methyl substitution at the N-10 position has been shown to decrease antioxidant activity nearly 100-fold in certain lipid peroxidation assays. nih.gov The length and chemical nature of side chains attached at this position also significantly influence cytotoxic profiles, with the effects of different substitutions often being interdependent. nih.gov

Substitution at the C-2 Position : The 2-chloroacetyl group is a key functional handle that allows for the synthesis of a diverse range of derivatives. For example, its precursor, the 2-acetyl group, can be used in Claisen-Schmidt condensation reactions to produce a series of chalcones. semanticscholar.org The nature of the aryl substituents on these chalcone moieties plays a significant role in modulating their anti-proliferative efficacy. researchgate.net

General SAR for Antioxidant Activity : The antioxidant capacity is enhanced by the presence of electron-donating groups on the phenothiazine ring system. researchgate.net Furthermore, creating dimeric structures, which contain two phenothiazine heterocycles, can lead to significantly higher antioxidant activity compared to their monomeric counterparts. nih.gov

Impact of Substituent Patterns on Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenothiazine ring system. Structure-activity relationship (SAR) studies have revealed that modifications at the C2 position of the phenothiazine core are particularly critical.

Electron-withdrawing groups at the C2 position of the phenothiazine ring have been shown to enhance certain biological activities. For instance, in the context of antipsychotic agents, a chlorine atom or a trifluoromethyl group at C2 is a common feature, suggesting that the electron-withdrawing nature of these substituents is important for their interaction with dopamine receptors.

In the realm of antimicrobial agents, the presence of a halogen, such as chlorine, on the N-acetyl group of phenothiazine derivatives has been found to be promising for antifungal activity. Studies on N-haloacetyl phenothiazines have indicated that compounds bearing a chlorine or bromine atom on the acetyl group exhibit significant in vitro activity against various human pathogenic yeasts and filamentous fungi. This suggests that the electrophilic nature of the carbon bearing the halogen in the acetyl group may be involved in the mechanism of action, possibly through alkylation of biological nucleophiles within the target organisms.

Furthermore, the introduction of different substituents on the phenothiazine ring can modulate the antimicrobial spectrum and potency. For example, the synthesis of various heterocyclic derivatives incorporating the phenothiazine scaffold has been explored to develop novel antimicrobial agents.

The following table summarizes the general impact of substituent patterns on the biological activities of phenothiazine derivatives, which can be extrapolated to the this compound series.

| Substituent Position | Substituent Type | Impact on Biological Activity | Example Activities |

| C2 of Phenothiazine Ring | Electron-withdrawing (e.g., -Cl, -CF3) | Generally enhances activity | Antipsychotic, Antimicrobial |

| N10-acetyl group | Halogenation (e.g., -COCH2Cl) | Increases antifungal activity | Antifungal |

| N10 side chain | Variation in length and nature | Modulates activity and selectivity | Antipsychotic, Antihistaminic |

| Phenothiazine Ring | Various heterocyclic substitutions | Can lead to novel activities | Antimicrobial, Anticancer |

Correlation Between Molecular Structure and Specific Biological Targets

The specific molecular architecture of this compound derivatives dictates their interaction with biological targets, leading to a range of pharmacological effects. The correlation between the structure and the target can be understood by examining how different parts of the molecule contribute to binding and activity.

The phenothiazine nucleus itself is a privileged scaffold that can interact with a variety of biological macromolecules. The tricyclic system's shape and electronic properties allow it to bind to receptors and enzymes. For instance, the antipsychotic effect of many phenothiazines is attributed to their ability to block dopamine D2 receptors in the brain. The substituent at the C2 position plays a crucial role in the affinity and efficacy at this receptor.

In the context of anticancer activity, phenothiazine derivatives have been shown to target multiple pathways. Some derivatives have been found to inhibit tumor cell proliferation and induce apoptosis. The mechanism of action can involve the inhibition of key enzymes such as protein kinase C or the modulation of multidrug resistance proteins. The specific substituents on the phenothiazine ring and the N-acetyl group can influence the potency and selectivity towards different cancer cell lines. For example, chalcone-based phenothiazine derivatives have been synthesized and evaluated for their anticancer properties, with the substitution pattern on the chalcone moiety significantly affecting their cytotoxic activity.

The antifungal activity of N-haloacetylated phenothiazines is thought to be related to their ability to covalently modify essential biomolecules in fungal cells. The chloroacetyl group in this compound acts as a reactive electrophile that can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in enzymes or proteins that are vital for fungal survival.

The table below illustrates the correlation between structural features of phenothiazine derivatives and their interaction with specific biological targets.

| Structural Feature | Biological Target | Resulting Biological Activity |

| C2-Chloro Substituent on Phenothiazine Ring | Dopamine D2 Receptors | Antipsychotic |

| N10-Chloroacetyl Group | Fungal Enzymes/Proteins (via alkylation) | Antifungal |

| Modified Phenothiazine Scaffold | Protein Kinase C, Multidrug Resistance Proteins | Anticancer |

| Diverse N10-substitutions | Various receptors and enzymes | Broad-spectrum antimicrobial, etc. |

Computational and Theoretical Modeling Studies of Chloroacetylphenothiazine and Its Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how phenothiazine (B1677639) derivatives interact with biological targets. bilkent.edu.trnih.govnih.govmdpi.comresearchgate.net By simulating the binding process, molecular docking can elucidate the interaction patterns and binding affinities that are crucial for the molecule's biological activity. nih.gov

A critical step in understanding a molecule's mechanism of action is identifying its binding site on a target protein. Computational tools like FTSite can be used to detect binding sites on proteins such as BCL-2 for phenothiazine compounds. researchgate.net These predictions are crucial for understanding how the ligand interacts with the protein. For instance, docking studies of phenothiazine derivatives with acetylcholinesterase (AChE) have revealed specific amino acid interactions within the binding pocket. bilkent.edu.tr

The types of interactions are also key to the stability of the protein-ligand complex. Molecular docking investigations have revealed that phenothiazine derivatives can form various types of interactions, including hydrogen bonds and pi interactions, with their target proteins. nih.gov In studies on substituted phenothiazines as potential anti-tuberculosis agents, specific hydrogen bond interactions with the target protein's binding site were identified. ijrbat.in Algorithms that integrate evolutionary sequence conservation with structure-based methods can further enhance the accuracy of identifying these ligand binding pockets. plos.org

Molecular docking allows for the calculation of binding affinity, a measure of the strength of the interaction between a ligand and its target. This is often expressed as a binding energy, typically in kcal/mol. For example, docking studies of novel phenothiazine-containing derivatives against the MARK4 protein have shown binding affinities ranging from -8.1 kcal/mol to -10.4 kcal/mol. nih.gov One particularly potent phenothiazine derivative incorporating an N-Mannich base exhibited a high binding energy of -8.3093 kcal/mol. nih.gov These calculations are vital for ranking potential drug candidates, as a lower binding energy generally indicates a more stable and potent protein-ligand complex. researchgate.netnih.gov

| Compound/Derivative Series | Target Protein | Calculated Binding Affinity/Energy (kcal/mol) |

|---|---|---|

| Phenothiazine-imidazo[1,2-a]pyridine derivatives | MARK4 | -8.1 to -10.4 |

| Phenothiazine N-Mannich base derivative (14b) | Not specified in source | -8.3093 |

Beyond analyzing interactions with known targets, computational methods are used to screen large libraries of compounds to identify potential new biological targets for a given molecule. This in silico screening approach has been applied to phenothiazine derivatives to uncover their polypharmacology. A screening of 28 different phenothiazine derivatives identified cholinesterases as one of the most common targets. bilkent.edu.tr The screening also suggested other potential targets, including members of the serotoninergic system and tyrosine protein kinases. bilkent.edu.tr

Web-based tools and servers such as PharmMapper and TarFisDock, which utilize different algorithms, can be employed to predict putative targets for scaffolds similar to phenothiazines. nih.gov For a related thiazolidinone scaffold, this approach identified potential targets including cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. nih.gov This methodology is crucial for drug repurposing and understanding the broader therapeutic potential of a compound class. nih.gov

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. nih.govnih.gov Molecular docking is a cornerstone of SBDD, enabling the rational design of novel compounds with improved affinity and selectivity. mdpi.com For instance, docking studies have guided the synthesis of new phenothiazine derivatives intended to act as antimicrobial agents or anticancer agents by inhibiting specific proteins like MARK4. nih.govnih.gov By visualizing how a molecule like 2-chloroacetylphenothiazine or its derivatives fit into the binding pocket of a target, chemists can make informed modifications to the molecular structure to enhance desired interactions and, consequently, biological activity. This iterative process of computational design, chemical synthesis, and biological testing is a powerful strategy in modern drug discovery.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of molecules. aps.orgmdpi.com These methods are used to predict the biological and chemical reactivity of phenothiazine derivatives by analyzing their electronic structure and other molecular parameters. nih.govdntb.gov.ua Such calculations provide valuable information that complements experimental findings and helps in understanding structure-activity relationships. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the structural and electronic properties of molecules. nih.gov DFT has been applied to phenothiazine derivatives to gain deeper insights into their structure-activity relationships. researchgate.net For example, DFT computations on 2-(trifluoromethyl)phenothiazine (B42385) derivatives have been used to calculate thermochemical parameters that describe the physicochemical characteristics of different functional groups within the molecules. nih.govdntb.gov.ua

QM/MM Calculations for Stereochemical Assignment

The stereochemistry of N-acyl phenothiazine derivatives, such as this compound, presents a unique challenge due to the non-planar, butterfly-like conformation of the phenothiazine ring and the potential for restricted rotation around the N-C(O) bond. This can give rise to conformational enantiomers, a phenomenon known as atropisomerism, where the rotation is hindered to such an extent that distinct, non-superimposable isomers can be isolated. researchgate.net The equilibria between these conformational enantiomers have been studied in N-acetyl phenothiazines, and the presence of distinct enantiomers has been confirmed experimentally through methods like single crystal X-ray diffraction. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a powerful computational approach ideally suited for studying such complex stereochemical questions in large molecules. This hybrid method treats the electronically significant part of the molecule (e.g., the N-acyl bond and the adjacent atoms) with high-accuracy quantum mechanics, while the rest of the molecule and its environment are handled by computationally less expensive molecular mechanics.

While specific QM/MM studies for the stereochemical assignment of this compound are not extensively documented in the literature, the methodology is highly applicable. Such calculations could be employed to:

Determine Rotational Energy Barriers: By mapping the potential energy surface for rotation around the N-C(O) single bond, QM/MM can calculate the energy barrier to interconversion between atropisomers. A high calculated barrier (typically >22 kcal/mol) would predict that the atropisomers are configurationally stable and potentially separable at room temperature. chemrxiv.org

Predict Stable Conformations: The calculations can identify the lowest energy conformations of the molecule, predicting the preferred dihedral angles of the butterfly-shaped phenothiazine ring and the orientation of the chloroacetyl group.

Simulate Chiroptical Spectra: QM/MM can be used to simulate spectra from techniques like circular dichroism (CD). By comparing the simulated spectra of different stereoisomers with experimental data, the absolute configuration of the molecule can be assigned.

The application of QM/MM would provide a theoretical foundation for understanding the stereochemical behavior of this compound, complementing experimental techniques and offering predictive power for the design of stereochemically pure derivatives.

Theoretical Investigations of Reaction Mechanisms and Cyclization Pathways

Theoretical and computational chemistry provides critical insights into the underlying mechanisms of chemical reactions, including the formation and transformation of phenothiazine derivatives. researchgate.net Methods like Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of reactants, transition states, and products, and elucidate the electronic properties that govern reactivity. mdpi.comnih.gov

For phenothiazine systems, theoretical investigations have focused on several key areas:

Cyclization Reactions: The synthesis of the phenothiazine core often involves cyclization reactions. researchgate.net Theoretical models can investigate the viability of different proposed cyclization pathways, for instance, by comparing the activation energies of competing transition states in reactions forming the central thiazine (B8601807) ring. This allows chemists to predict reaction outcomes and optimize synthetic conditions.

N-Acylation and Functionalization: The reaction of a phenothiazine with chloroacetyl chloride to form this compound is a key synthetic step. DFT calculations can model this acylation reaction, examining the nucleophilic attack of the phenothiazine nitrogen on the acyl chloride and the subsequent steps of the mechanism.

Reactivity of the Chloroacetyl Group: The chloroacetyl moiety is a reactive handle for further synthesis. Theoretical studies can predict its reactivity towards various nucleophiles. For example, calculations of the molecule's electrostatic potential can identify the electrophilic carbon atom of the C-Cl bond, while calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate where a nucleophile would preferentially attack.

Oxidation Mechanisms: Phenothiazines are known to undergo oxidation to form radical cations and sulfoxides, processes that are often related to their biological activity and metabolism. nih.gov Computational studies can model these electron-transfer processes, calculating parameters like ionization potentials and bond dissociation enthalpies to predict the most likely sites of oxidation and the stability of the resulting radical species. mdpi.com

These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, guiding the synthesis and predicting the chemical behavior of complex molecules like this compound. researchgate.net

Predictive Modeling for Biological Activity and Compound Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For phenothiazine derivatives, QSAR has been successfully applied to design and predict the efficacy of new compounds for various therapeutic targets. chemrxiv.org

The general approach involves generating a dataset of phenothiazine derivatives with known biological activities and then calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (SlogP), electronic properties, and shape (SaaCHE index, ChiV2). researchgate.net Statistical methods are then used to build a model that predicts activity based on these descriptors.

Antitubercular Activity: In a notable study, 2D-QSAR models were developed for a series of phenothiazine derivatives to predict their antitubercular activity. researchgate.net The models showed high statistical significance, indicating a strong predictive capacity.

| Model | r² (Squared Correlation Coefficient) | q² (Cross-Validated Correlation Coefficient) | Significant Descriptors |

|---|---|---|---|

| Model 1 | 0.9444 | 0.8454 | SlogP, SaaCHE-index, ChiV2 |

| Model 2 | 0.9437 | 0.8374 | SlogP, SdsCH-index, ChiV3 |

The high values of r² (indicating goodness of fit) and q² (indicating predictive power) demonstrate the robustness of these models. researchgate.net The identified descriptors suggest that properties related to lipophilicity (SlogP) and molecular shape and branching (SaaCHE-index, ChiV) are crucial for the antitubercular activity of these compounds. researchgate.net

Antifungal Activity: QSAR models have also been established for N-haloacetyl phenothiazine derivatives to correlate their structure with antifungal activity against various pathogenic yeasts and fungi. researchgate.net These studies found that the most promising compounds were those containing a chlorine or bromine atom on the N-acetyl group, highlighting the importance of this structural feature for activity. researchgate.net

Compound Design: The ultimate goal of predictive modeling is to guide the design of new, more potent compounds. benthamscience.com Based on insights from QSAR models, new phenothiazine derivatives can be designed in silico. For example, by modifying a lead compound at positions identified by the model as being important for activity, novel structures with potentially enhanced efficacy can be proposed. nih.govnih.gov These designed compounds are then synthesized and tested, closing the loop between computational prediction and experimental validation. This iterative process significantly accelerates the discovery of new therapeutic agents. mdpi.com

Future Research Directions and Perspectives on Chloroacetylphenothiazine

Exploration of Novel Derivatization Pathways and Chemical Modalities

The chemical reactivity of 2-Chloroacetylphenothiazine offers a fertile ground for the exploration of new synthetic routes and the creation of diverse chemical libraries. The presence of the chloroacetyl group provides a reactive site for various nucleophilic substitution reactions. nih.gov Future research will likely focus on reacting this compound with a wider array of phenols, amines, and salts of various acids to generate novel 2-substituted acetylphenothiazine derivatives. nih.gov

One promising avenue is the synthesis of thiazole (B1198619) moieties from this compound, expanding the heterocyclic systems derived from this core structure. chimia.chresearchgate.net Additionally, the development of chalcone-based phenothiazine (B1677639) derivatives represents another innovative approach. This involves the N-alkylation of a phenothiazine core followed by a Claisen-Schmidt reaction, a strategy that combines the phenothiazine nucleus with the chalcone (B49325) skeleton, known for its presence in many bioactive natural products. mdpi.com

The objectives of these explorations are multifaceted: to enhance the solubility, bioavailability, and target specificity of the resulting compounds. By introducing diverse functional groups and extending the molecular framework, researchers aim to modulate the physicochemical and pharmacological properties of the phenothiazine core.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reactants | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | Phenols, Amines, Acid Salts | 2-Substituted Acetylphenothiazines |

| Heterocycle Synthesis | Thiazole-forming reagents | Thiazolyl-phenothiazines |

| Claisen-Schmidt Condensation | N-alkylated 2-acetylphenothiazine and Aryl aldehydes | Chalcone-based Phenothiazines |

Advanced Mechanistic Studies on the Observed Biological Activities

While various phenothiazine derivatives have demonstrated a spectrum of biological activities—including anticancer, antifungal, and cholinesterase modulatory effects—the precise mechanisms of action often remain to be fully elucidated. nih.govresearchgate.net Future research must move beyond preliminary screening to conduct in-depth mechanistic studies to understand how these compounds exert their effects at a molecular and cellular level.

For instance, phenothiazine derivatives have shown cytotoxic effects against liver cancer cell lines. nih.govacs.org Advanced studies are needed to identify the specific cellular targets and signaling pathways involved, such as the induction of apoptosis or autophagy. nih.gov Similarly, the antifungal activity of N-acetyl phenothiazine derivatives warrants further investigation to determine their mechanism of action, which could involve disruption of the fungal cell membrane or inhibition of essential enzymes. researchgate.net A thorough understanding of the structure-activity relationships (SAR) is crucial for optimizing the design of more potent and selective agents. researchgate.net

These advanced studies will likely employ a range of techniques, including molecular docking to predict binding interactions with biological targets like acetylcholinesterase, and various cell-based assays to probe downstream effects. nih.govacs.org

Integration of Multi-Omics Data in Phenothiazine Research for Comprehensive Understanding

The advent of high-throughput "omics" technologies (genomics, proteomics, transcriptomics, metabolomics) provides an unprecedented opportunity to understand the global cellular response to chemical compounds. nih.govmdpi.com Integrating multi-omics data into phenothiazine research can offer a holistic view of the biological impact of this compound derivatives.

By analyzing changes across multiple molecular layers simultaneously, researchers can identify the key pathways and regulatory networks that are perturbed by these compounds. nih.govresearchgate.net This approach can help in identifying novel drug targets, understanding mechanisms of toxicity, and discovering biomarkers for drug efficacy. For example, treating cancer cells with a phenothiazine derivative and subsequently analyzing the transcriptome and proteome could reveal the full cascade of events leading to cell death. mdpi.com

The analysis of such large and complex datasets presents a significant challenge, requiring sophisticated bioinformatics tools and analytical strategies to extract meaningful biological insights. researchgate.net Web-based resources for the integrated visualization and analysis of multi-omics data will be instrumental in this endeavor. researchgate.net

Development of High-Throughput Screening Methodologies for Chloroacetylphenothiazine Derivatives

To efficiently explore the vast chemical space made accessible through novel derivatization pathways, the development and application of high-throughput screening (HTS) methodologies are essential. nuvisan.com HTS allows for the rapid testing of large libraries of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target or cellular phenotype. nih.govnuvisan.com

Future efforts will focus on designing and optimizing robust and miniaturized assays suitable for the automated screening of this compound derivatives. nuvisan.com These could include biochemical assays targeting specific enzymes, cell-based assays measuring cytotoxicity or other phenotypic changes, and biophysical methods to detect direct binding to target proteins. nih.govnuvisan.com The use of model organisms like zebrafish in HTS can also provide valuable in vivo data on the activity and toxicity of novel phenothiazines. nih.govacs.org

The data generated from HTS campaigns will be crucial for building structure-activity relationship (SAR) models, which in turn will guide the next cycle of compound design and optimization. researchgate.net

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. premierscience.comnih.gov These computational tools can analyze vast datasets to identify patterns and build predictive models, significantly reducing the time and cost associated with bringing a new drug to market. mednexus.orgnih.gov

In the context of this compound research, AI and ML can be applied in several key areas. Machine learning algorithms can be trained on existing data from HTS campaigns to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Furthermore, generative AI models can design entirely new molecules with desired properties, exploring a much wider chemical space than is possible with traditional methods. nih.gov By integrating multi-omics data and structural biology information, AI can help identify novel drug targets and predict potential drug-target interactions, paving the way for the rational design of the next generation of phenothiazine-based therapeutics. mdpi.comyoutube.com

Q & A

Q. What are the recommended safety protocols for handling 2-Chloroacetylphenothiazine in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to prevent inhalation of toxic vapors. Immediate decontamination protocols (e.g., rinsing skin/eyes with water for 15 minutes) are critical for accidental exposure. Storage requires airtight containers in cool, dry environments, segregated from incompatible substances like strong oxidizers .

Q. Which synthetic routes are most effective for preparing this compound?

A common method involves reacting phenothiazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), with purification via recrystallization or column chromatography. Yield optimization often requires precise temperature control (0–5°C) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while mass spectrometry (MS) verifies molecular weight. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at 550–750 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity .

Q. How should researchers handle and dispose of this compound waste?

Collect waste in labeled, chemically resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste, adhering to EPA or regional regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can reaction yields of this compound be improved in scaled-up syntheses?

Use Design of Experiments (DoE) to optimize parameters like stoichiometry, solvent polarity (e.g., switching to tetrahydrofuran for better solubility), and reaction time. In-line monitoring tools (e.g., ReactIR) enable real-time adjustments. Catalyst screening (e.g., DMAP for acylation) may enhance efficiency .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model electron distribution and reactive sites (e.g., chloroacetyl group’s electrophilicity). Molecular docking studies can predict interactions in biological systems, while quantum mechanical simulations assess stability under varying conditions .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Compare degradation profiles with literature using standardized protocols (e.g., heating rate 10°C/min). Reproducibility studies across labs validate findings .

Q. What strategies mitigate side reactions during functionalization of this compound?

Protect reactive sites (e.g., phenothiazine’s nitrogen) with tert-butoxycarbonyl (Boc) groups. Use low-temperature conditions (-20°C) to suppress hydrolysis of the chloroacetyl moiety. Solvent selection (e.g., DMF for polar intermediates) minimizes unwanted nucleophilic substitutions .

Q. How do structural analogs of this compound inform SAR studies?

Compare substituent effects (e.g., replacing chlorine with fluorine) on bioactivity using in vitro assays. X-ray crystallography or cryo-EM resolves binding modes with target proteins. Meta-analyses of published IC₅₀ values identify pharmacophore trends .

Q. What experimental designs validate the compound’s proposed mechanism of action?

Use isotopic labeling (e.g., ¹⁴C-tagged chloroacetyl groups) to track metabolic pathways. Knockout cell lines or enzyme inhibition assays isolate target interactions. Cross-reference results with computational predictions to confirm mechanistic hypotheses .

Methodological Guidance

- For synthesis optimization : Prioritize fractional factorial designs to reduce experimental runs while identifying critical variables .

- For data contradictions : Apply the Bradford Hill criteria to assess causality, focusing on consistency, specificity, and biological plausibility .

- For computational modeling : Validate force fields and basis sets against experimental data (e.g., X-ray structures) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.